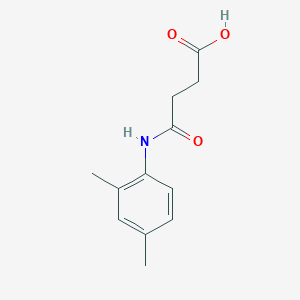
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid, commonly known as DMOPO, is a synthetic acid that is used in a variety of laboratory experiments, such as in the synthesis of peptides and proteins, in the study of enzyme kinetics, and in the study of drug metabolism. It has been used extensively as a reagent in organic synthesis and has been found to be a useful tool in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Medicine
In the medical field, compounds like 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid are explored for their potential therapeutic effects. Pyrazole derivatives have been studied for their antileishmanial and antimalarial activities . These compounds can be synthesized and modified to enhance their efficacy against specific pathogens, contributing to the development of new pharmacological treatments.
Agriculture
In agriculture, such chemical compounds are of interest for their potential use as growth regulators or pesticides. The reactivity of pyrazole derivatives with various nitrogen bases can lead to the development of new compounds that may affect plant growth or protect crops from pests .
Material Science
In material science, the unique properties of pyrazole-based compounds can be utilized in the synthesis of new materials. Their ability to react with different nitrogen bases and form stable structures is valuable for creating novel polymers or coatings with specific characteristics .
Environmental Science
Environmental science research may investigate the degradation of pyrazole compounds and their derivatives to understand their impact on ecosystems. The stability and breakdown products of these compounds can inform environmental risk assessments and pollution management strategies .
Biochemistry
Biochemically, 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid and its analogs can be used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. Their interactions with various enzymes or cellular components can shed light on biological processes and mechanisms .
Pharmacology
In pharmacology, the focus is on the drug development process, where compounds like 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid are analyzed for their drug-like properties. Studies may include their synthesis, molecular docking, and evaluation of biological activities against diseases such as leishmaniasis and malaria .
Mécanisme D'action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Substituted 5-(3,5-dimethyl-1h-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile, a similar compound, has been observed to react differently with nitrogen bases having different numbers of labile hydrogen atoms . Treatment of these compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5, the oxazole ring remaining unchanged .
Biochemical Pathways
Similar compounds have been observed to interact with nitrogen bases, leading to various reactions .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-6-8(2)12(11-7)9(13)4-3-5-10(14)15/h6H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQHQQWOZKUOLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)


![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)




